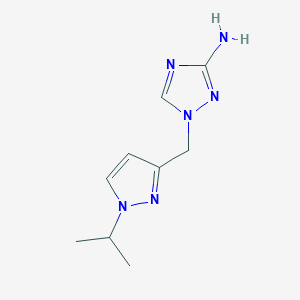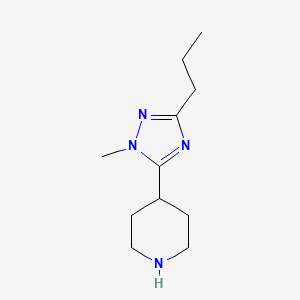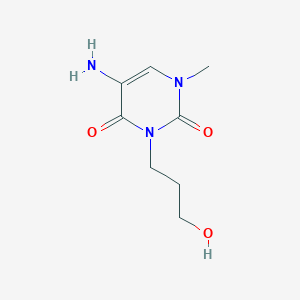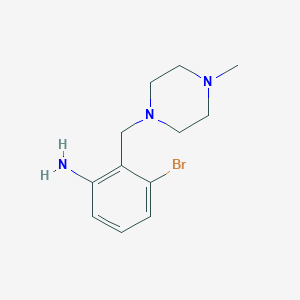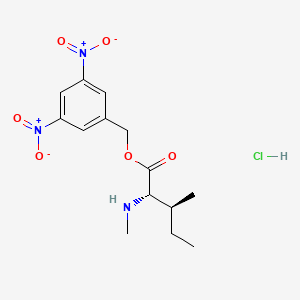
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dinitrophenyl group and a methylamino pentanoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride typically involves multiple steps. The initial step often includes the nitration of a phenyl compound to introduce the dinitro groups. This is followed by the formation of the methylamino pentanoate moiety through a series of reactions involving methylation and amination. The final step involves the combination of these two moieties under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding diamino compound.
科学的研究の応用
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methylamino pentanoate moiety may also play a role in modulating biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)butanoatehydrochloride
- (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(ethylamino)pentanoatehydrochloride
- (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)hexanoatehydrochloride
Uniqueness
The uniqueness of (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a dinitrophenyl group with a methylamino pentanoate moiety makes it a valuable compound for various applications.
特性
分子式 |
C14H20ClN3O6 |
|---|---|
分子量 |
361.78 g/mol |
IUPAC名 |
(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C14H19N3O6.ClH/c1-4-9(2)13(15-3)14(18)23-8-10-5-11(16(19)20)7-12(6-10)17(21)22;/h5-7,9,13,15H,4,8H2,1-3H3;1H/t9-,13-;/m0./s1 |
InChIキー |
HTSXBUJKIVRSHZ-NAWISMDQSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC.Cl |
正規SMILES |
CCC(C)C(C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


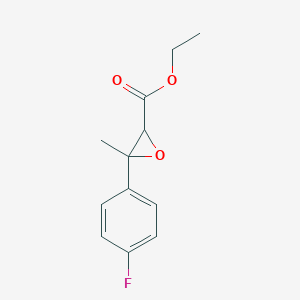
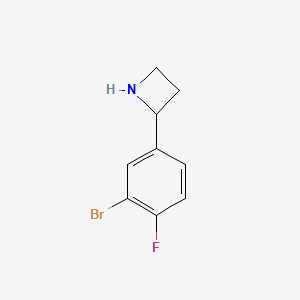
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)

